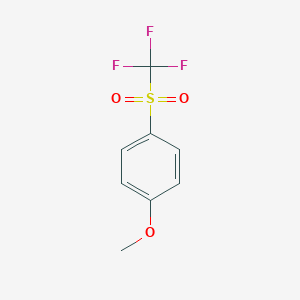

4-(Trifluoromethylsulfonyl)anisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Trifluoromethylsulfonyl)anisole is a chemical compound with the molecular formula C8H7F3O3S . It is also known as 1-Methoxy-4-Trifluoromethanesulfonyl-Benzene . This product is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylsulfonyl)anisole consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 240.2 g/mol .科学的研究の応用

Application in Chemical Industry

Specific Scientific Field

Chemical Engineering and Industrial Chemistry

Summary of the Application

Anisole is a widely used organic intermediate that can be synthesized via vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst . The synthesized anisole is then separated from the multicomponent liquid reaction mixture .

Methods of Application or Experimental Procedures

The separation of anisole from the reaction mixture involves the identification of techniques that could be scaled up. Distillation is one of the most dependable techniques for the separation of multicomponent liquid mixtures .

Results or Outcomes

The separated anisole has substantial demand for applications in the chemical, pharmaceutical, plastics, and pesticides industries . The overall observations found the integration of solvent extraction with distillation to be an effective, economical, and dependable solution for the isolation of anisole and other important by-products .

Application in Supramolecular Chemistry

Specific Scientific Field

Summary of the Application

Anisole and the bromoanisole isomers find important applications in perfumes, flavoring agents, pharmaceuticals, and other organic synthesis procedures . The separation of these isomers by means of fractional distillation protocols is extremely challenging .

Methods of Application or Experimental Procedures

Host‒guest chemistry is an attractive alternative separation strategy for mixtures of these guest compounds . In the present work, host compounds were assessed for their host ability for anisole and 2-, 3- and 4-bromoanisole .

Results or Outcomes

It was demonstrated that one of the host compounds formed complexes with each of these guest species, while the other two only possessed the ability to enclathrate anisole . This host compound may be used to separate many of the guest anisole mixtures prepared in this work, through supramolecular chemistry strategies .

Application in Water Treatment

Specific Scientific Field

Summary of the Application

Anisole finds applications in water treatment processes . It is used in the production of certain chemicals that are used in water treatment .

Methods of Application or Experimental Procedures

The specific methods of application in water treatment are not detailed in the source . However, it is likely that anisole is used in the synthesis of chemicals that are then used in the water treatment process.

Results or Outcomes

The use of anisole in water treatment contributes to the production of cleaner and safer water . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application in the Production of Perfumes and Fragrances

Specific Scientific Field

Summary of the Application

Anisole is used in the production of perfumes and fragrances . It is a precursor to perfumes , contributing to the scent profile of various products .

Methods of Application or Experimental Procedures

In the perfume industry, anisole is likely used in the formulation of various fragrances . The specific methods of application or experimental procedures are not detailed in the sources .

Results or Outcomes

The use of anisole in perfumes and fragrances contributes to the creation of a wide variety of scents . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Application in the Production of Dyes

Specific Scientific Field

Summary of the Application

Anisole is used in the production of dyes . It is a precursor to certain dyes, contributing to the color profile of various products .

Methods of Application or Experimental Procedures

In the dye industry, anisole is likely used in the formulation of various dyes . The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of anisole in dyes contributes to the creation of a wide variety of colors . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application in the Production of Pharmaceuticals

Specific Scientific Field

Summary of the Application

Anisole is used in the production of pharmaceuticals . It is a precursor to certain drugs, contributing to the therapeutic profile of various products .

Methods of Application or Experimental Procedures

In the pharmaceutical industry, anisole is likely used in the synthesis of various drugs . The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of anisole in pharmaceuticals contributes to the creation of a wide variety of therapeutic agents . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

将来の方向性

4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.

Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of 4-(Trifluoromethylsulfonyl)anisole.

特性

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRPUPSJOQDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344662 |

Source

|

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylsulfonyl)anisole | |

CAS RN |

15183-74-1 |

Source

|

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)